methyl 9-[(2R,3S)-3-hexyloxiran-2-yl]nonanoate
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Overview
Description
Methyl 9-[(2R,3S)-3-hexyloxiran-2-yl]nonanoate is an organic compound belonging to the class of fatty acid methyl esters It is characterized by the presence of an oxirane ring (epoxide) and a long aliphatic chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 9-[(2R,3S)-3-hexyloxiran-2-yl]nonanoate typically involves the epoxidation of an unsaturated fatty acid methyl ester. One common method is the reaction of methyl 9-decenoate with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions to form the epoxide ring .
Industrial Production Methods
Industrial production of this compound may involve similar epoxidation reactions but on a larger scale. The choice of reagents and conditions can vary depending on the desired yield and purity. Catalysts and optimized reaction conditions are often employed to enhance efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
Methyl 9-[(2R,3S)-3-hexyloxiran-2-yl]nonanoate can undergo various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or peracids like m-CPBA.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products Formed
Diols: Formed by the opening of the epoxide ring.
Alcohols: Resulting from the reduction of the ester group.
Substituted Derivatives: Various products depending on the nucleophile used.
Scientific Research Applications
Methyl 9-[(2R,3S)-3-hexyloxiran-2-yl]nonanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in epoxide chemistry.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 9-[(2R,3S)-3-hexyloxiran-2-yl]nonanoate involves its interaction with molecular targets through its functional groups. The oxirane ring is highly reactive and can form covalent bonds with nucleophiles, leading to various biological and chemical effects. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which may further interact with biological pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl nonanoate: Lacks the oxirane ring, making it less reactive.
Methyl 9-decenoate: Contains a double bond instead of an epoxide ring.
Methyl 9,10-epoxystearate: Similar structure but with a longer aliphatic chain.
Uniqueness
Methyl 9-[(2R,3S)-3-hexyloxiran-2-yl]nonanoate is unique due to its specific stereochemistry and the presence of both an epoxide ring and a long aliphatic chain
Biological Activity
Chemical Structure and Properties
Molecular Formula : C15H28O3
Molecular Weight : 256.38 g/mol
IUPAC Name : Methyl 9-[(2R,3S)-3-hexyloxiran-2-yl]nonanoate
The presence of the oxirane (epoxide) group in the structure is significant as these types of compounds often exhibit unique reactivity and biological properties, including antimicrobial and anticancer activities.
Antimicrobial Properties
Research indicates that compounds containing epoxide groups can exhibit antimicrobial properties. For instance, similar compounds have been shown to inhibit the growth of various bacteria and fungi. The mechanism often involves the interaction of the epoxide with nucleophilic sites on microbial cell components, disrupting their function.
Cytotoxicity
Studies on related esters suggest potential cytotoxic effects against cancer cell lines. The ability of methyl esters to induce apoptosis in cancer cells has been documented, likely due to their capacity to alter membrane dynamics and lipid metabolism within cells.
Case Studies
- Antimicrobial Efficacy : A study investigating the antimicrobial properties of fatty acid esters demonstrated that certain methyl esters could effectively inhibit the growth of Staphylococcus aureus and Escherichia coli. The results indicated a correlation between chain length and antimicrobial activity, suggesting that longer chains may enhance efficacy due to increased hydrophobic interactions with microbial membranes.
- Cytotoxic Activity : Another study focused on methyl esters derived from fatty acids showed promising results in reducing viability in breast cancer cell lines. The mechanism was attributed to the induction of oxidative stress leading to apoptosis.
Data Table: Biological Activities of Related Compounds
Compound Name | Biological Activity | Reference |
---|---|---|
Methyl Laurate | Antimicrobial against S. aureus | |
Methyl Oleate | Induces apoptosis in cancer cells | |
Methyl Palmitate | Inhibits growth of E. coli |
The biological activity of this compound can be attributed to:
- Epoxide Reactivity : The epoxide group can react with nucleophiles, potentially leading to the modification of proteins or nucleic acids within microbial cells.
- Membrane Interaction : As a fatty acid ester, it may integrate into lipid membranes, altering fluidity and permeability which can disrupt cellular function.
- Signal Transduction Modulation : Fatty acid derivatives are known to influence various signaling pathways, including those involved in inflammation and cell survival.
Properties
Molecular Formula |
C18H34O3 |
---|---|
Molecular Weight |
298.5 g/mol |
IUPAC Name |
methyl 9-[(2R,3S)-3-hexyloxiran-2-yl]nonanoate |
InChI |
InChI=1S/C18H34O3/c1-3-4-5-10-13-16-17(21-16)14-11-8-6-7-9-12-15-18(19)20-2/h16-17H,3-15H2,1-2H3/t16-,17+/m0/s1 |
InChI Key |
RKTLMPUBOFPFCW-DLBZAZTESA-N |
Isomeric SMILES |
CCCCCC[C@H]1[C@H](O1)CCCCCCCCC(=O)OC |
Canonical SMILES |
CCCCCCC1C(O1)CCCCCCCCC(=O)OC |
Origin of Product |
United States |
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